molecular formula C96H144CuN8O8 B13105492 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper

2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper

Cat. No.: B13105492
M. Wt: 1601.8 g/mol
InChI Key: GIAVAZMIHRPGQC-UHFFFAOYSA-N
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Description

2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper is an organometallic compound known for its unique properties and applications. It is a derivative of phthalocyanine, a class of compounds widely used in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper typically involves the cyclic tetramerization of 4,5-di(octyloxy)phthalonitrile in the presence of a copper salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, often under an inert atmosphere, to facilitate the formation of the phthalocyanine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the copper center and the octyloxy substituents on the phthalocyanine ring .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the phthalocyanine ring .

Mechanism of Action

The mechanism of action of 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper involves its interaction with light and its ability to generate reactive oxygen species. When exposed to light, the compound absorbs energy and undergoes a series of photochemical reactions that produce reactive oxygen species. These reactive species can then interact with biological molecules, leading to various effects such as cell death in photodynamic therapy .

Properties

Molecular Formula

C96H144CuN8O8

Molecular Weight

1601.8 g/mol

IUPAC Name

copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

InChI

InChI=1S/C96H144N8O8.Cu/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5;/h65-72H,9-64H2,1-8H3;/q-2;+2

InChI Key

GIAVAZMIHRPGQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC2=C3[N-]C(=C2C=C1OCCCCCCCC)N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C(=NC8=NC(=N3)C9=CC(=C(C=C98)OCCCCCCCC)OCCCCCCCC)[N-]6)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC.[Cu+2]

Origin of Product

United States

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